Cas no 2171673-54-2 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-4-(trifluoromethyl)piperidin-1-ylbutanoic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-4-(trifluoromethyl)piperidin-1-ylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-4-(trifluoromethyl)piperidin-1-ylbutanoic acid
- EN300-1508796
- 2171673-54-2
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]butanoic acid
-
- インチ: 1S/C25H25F3N2O5/c26-25(27,28)15-9-11-30(12-10-15)23(33)21(13-22(31)32)29-24(34)35-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,29,34)(H,31,32)
- InChIKey: QDWSJURMCZMXQJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1CCN(C(C(CC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1)(F)F
計算された属性
- せいみつぶんしりょう: 490.17155639g/mol
- どういたいしつりょう: 490.17155639g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 762
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 95.9Ų
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-4-(trifluoromethyl)piperidin-1-ylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1508796-0.1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]butanoic acid |
2171673-54-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1508796-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]butanoic acid |
2171673-54-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1508796-10000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]butanoic acid |
2171673-54-2 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1508796-5000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]butanoic acid |
2171673-54-2 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1508796-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]butanoic acid |
2171673-54-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1508796-100mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]butanoic acid |
2171673-54-2 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1508796-10.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]butanoic acid |
2171673-54-2 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1508796-250mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]butanoic acid |
2171673-54-2 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1508796-5.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]butanoic acid |
2171673-54-2 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1508796-500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]butanoic acid |
2171673-54-2 | 500mg |
$3233.0 | 2023-09-27 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-4-(trifluoromethyl)piperidin-1-ylbutanoic acid 関連文献
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-4-(trifluoromethyl)piperidin-1-ylbutanoic acidに関する追加情報
Introduction to 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-(4-(trifluoromethyl)piperidin-1-yl)butanoic acid (CAS No. 2171673-54-2)
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-(4-(trifluoromethyl)piperidin-1-yl)butanoic acid, with the CAS number 2171673-54-2, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group, a ketone moiety, and a trifluoromethyl-substituted piperidine ring. These structural elements contribute to its potential utility in various biological and therapeutic applications.
The Fmoc protecting group is widely used in peptide synthesis to temporarily mask the amino functionality of amino acids, facilitating the sequential addition of amino acids in solid-phase peptide synthesis (SPPS). The presence of this group in 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-(4-(trifluoromethyl)piperidin-1-yl)butanoic acid makes it an attractive candidate for the synthesis of complex peptides and peptidomimetics. Recent studies have highlighted the importance of Fmoc protection in improving the efficiency and yield of peptide synthesis, particularly in the context of large-scale production for pharmaceutical applications.
The ketone moiety (-CO-) in the compound plays a crucial role in its chemical reactivity and biological activity. Ketones are known to participate in various chemical reactions, such as nucleophilic addition and condensation reactions, which can be harnessed for the synthesis of more complex molecules. In biological systems, ketones can interact with enzymes and receptors, modulating their activity and potentially leading to therapeutic effects. For instance, recent research has shown that ketone-containing compounds can exhibit anti-inflammatory and anti-cancer properties by interfering with specific signaling pathways.
The trifluoromethyl-substituted piperidine ring (-CF3-) is another key feature of this compound. Trifluoromethyl groups are known for their strong electron-withdrawing properties, which can significantly influence the physicochemical properties of a molecule. In medicinal chemistry, trifluoromethyl groups are often introduced to improve the metabolic stability and pharmacokinetic properties of drug candidates. The piperidine ring itself is a common structural motif in many biologically active compounds, including neurotransmitters and receptor ligands. The combination of these features in 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-(4-(trifluoromethyl)piperidin-1-yl)butanoic acid suggests its potential as a lead compound for drug discovery.
In terms of its biological activity, preliminary studies have indicated that 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-(4-(trifluoromethyl)piperidin-1-yl)butanoic acid exhibits potent inhibitory effects on certain enzymes involved in inflammatory responses. Specifically, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). This property makes it a promising candidate for the development of new anti-inflammatory agents with improved safety profiles compared to existing NSAIDs.
Beyond its anti-inflammatory potential, this compound has also shown promise in cancer research. Studies have demonstrated that it can selectively inhibit the growth of certain cancer cell lines by disrupting specific signaling pathways involved in cell proliferation and survival. For example, it has been found to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. This pathway is crucial for cell growth, survival, and metabolism, making it an attractive target for cancer therapy.
The synthesis of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-(4-(trifluoromethyl)piperidin-1-yl)butanoic acid involves several steps, including the protection of the amino group with Fmoc chloride, the formation of the ketone moiety through an aldol condensation reaction, and the introduction of the trifluoromethyl-substituted piperidine ring via a nucleophilic substitution reaction. Each step requires careful optimization to ensure high yields and purity of the final product. Recent advancements in synthetic methods have made it possible to produce this compound on a larger scale, facilitating its evaluation in preclinical studies.
In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-(4-(trifluoromethyl)piperidin-1-y l)butanoic acid (CAS No. 2171673 -5 4 -2) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation as a potential therapeutic agent. Ongoing research aims to elucidate its mechanisms of action and optimize its properties for clinical use.
2171673-54-2 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-4-(trifluoromethyl)piperidin-1-ylbutanoic acid) 関連製品
- 894019-27-3(N'-(2-ethoxyphenyl)-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 370865-80-8(1-Butyl-1-methylpyrrolidinium dicyanamide)
- 895468-31-2(N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide)
- 18922-69-5(2-Methyl-2H-1,2,3-triazole)
- 1805262-76-3(5-Chloro-3-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine)
- 1337649-62-3(1-(2-chloro-6-nitrophenyl)-2,2,2-trifluoroethan-1-amine)
- 180044-46-6(2-(thiophen-2-ylmethanesulfonyl)acetic Acid)
- 1806944-70-6(3-Chloro-4-(chloromethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine)
- 14409-61-1(Platinum,diamminebis(nitrito-kN)-, (SP-4-2)-)
- 894949-82-7(2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide)




